5-bromo-N-methoxy-N-methylpyrimidine-4-carboxamide
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Overview
Description
5-Bromo-N-methoxy-N-methylpyrimidine-4-carboxamide is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-methoxy-N-methylpyrimidine-4-carboxamide typically involves the bromination of a pyrimidine precursor. One common method includes the reaction of 5-bromopyrimidine with N-methoxy-N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyrimidine ring.
Hydrolysis: The methoxy and methyl groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Hydrolysis Products: Carboxylic acids or alcohols derived from the methoxy and methyl groups.
Scientific Research Applications
5-Bromo-N-methoxy-N-methylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-methoxy-N-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Bromo-2-methoxypyrimidine: Shares the bromine and methoxy substituents but lacks the carboxamide group.
5-Bromo-N-methylpyrimidine-2-carboxamide: Similar structure but with different substitution patterns on the pyrimidine ring.
5-Bromo-2-methylpyrimidine: Contains a bromine and methyl group but lacks the methoxy and carboxamide functionalities.
Uniqueness: 5-Bromo-N-methoxy-N-methylpyrimidine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted research applications where these properties are advantageous.
Properties
IUPAC Name |
5-bromo-N-methoxy-N-methylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-11(13-2)7(12)6-5(8)3-9-4-10-6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXZDSPXMFMBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=NC=C1Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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